molecular formula C18H14FN3O2 B2448996 8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1031606-23-1

8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2448996
CAS No.: 1031606-23-1
M. Wt: 323.327
InChI Key: ZVPAZZSTURTSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure that combines a fluorine atom, a methoxybenzyl group, and a pyrimidoindole core, making it an interesting subject for chemical and pharmacological research.

Properties

IUPAC Name

8-fluoro-3-[(3-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-24-13-4-2-3-11(7-13)9-22-10-20-16-14-8-12(19)5-6-15(14)21-17(16)18(22)23/h2-8,10,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPAZZSTURTSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Domino Reactions for Core Assembly

The pyrimido[5,4-b]indole scaffold is frequently constructed via domino reactions that enable the simultaneous formation of multiple bonds in a single pot. A seminal approach involves a three-component reaction strategy, as demonstrated by Chen et al. (2024), who developed a metal-free protocol for related 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. While their work focused on quinazoline derivatives, the methodology is adaptable to pyrimidoindole systems through judicious selection of starting materials.

In this paradigm, arenediazonium salts react with nitriles to generate N-arylnitrilium intermediates, which subsequently undergo nucleophilic attack by bifunctional aniline derivatives. For the target compound, adaptation would require:

  • Arenediazonium salt preparation : Starting from 4-fluoro-2-nitroaniline, diazotization with NaNO₂/HCl yields the corresponding diazonium salt.
  • Nitrile component : 3-Methoxybenzyl cyanide serves as both the nitrile source and the methoxybenzyl group donor.
  • Cyclization agent : A bifunctional aniline derivative, such as 2-aminobenzaldehyde, facilitates ring closure.

Reaction optimization studies indicate that polar aprotic solvents (e.g., DMF) with K₂CO₃ as base at 80–100°C drive the process to completion within 12–24 hours. The domino sequence achieves three C–N bond formations, with the methoxybenzyl group installing at the N3 position through steric control.

Sequential Cyclization-Functionalization Approaches

Alternative routes employ stepwise construction of the tricyclic system. Andreev et al. (2019) described a method for analogous pyrimidoindoles involving:

  • Indole ring formation : Condensation of 4-fluoro-2-nitrophenylhydrazine with ethyl acetoacetate under Fischer indole conditions (H₂SO₄/EtOH, reflux).
  • Pyrimidine annulation : Treatment with guanidine carbonate in DMF at 120°C to form the pyrimido[5,4-b]indole core.
  • N3-Alkylation : Reaction with 3-methoxybenzyl chloride in the presence of NaH (THF, 0°C to rt).

Critical to this approach is the sequential protection/deprotection of reactive sites. The nitro group at C8 is reduced to NH₂ using H₂/Pd-C prior to cyclization, then oxidized back post-annulation to install the fluoro substituent via Balz-Schiemann reaction (NaNO₂/HBF₄, Δ).

Solid-Phase Synthesis for High-Throughput Production

High-efficiency parallel synthesis methods have been adapted for pyrimidoindole derivatives, particularly in pharmaceutical discovery contexts. A modular strategy involves:

Step Reagents/Conditions Purpose Yield (%)
1 Wang resin, Fmoc-4-fluoroindole-3-carboxylic acid, DIC/HOBt Immobilize indole precursor 92
2 20% piperidine/DMF Fmoc deprotection Quant.
3 3-Methoxybenzyl isocyanate, DIPEA Install N3 substituent 85
4 Guanidine·HCl, CuI, DMF, 100°C Pyrimidine cyclization 78
5 TFA/H₂O (95:5) Cleavage from resin 89

This method, adapted from kinase inhibitor synthesis protocols, enables rapid analog generation but requires careful optimization of coupling reagents to prevent epimerization at the indole-proximal stereocenter.

Late-Stage Functionalization Strategies

Post-cyclization modifications provide routes to install challenging substituents. For the 8-fluoro group, direct fluorination proves problematic due to the electron-deficient aromatic system. Instead, halogen exchange reactions using KF/Al₂O₃ under microwave irradiation (150°C, 30 min) successfully introduce fluorine at C8 when starting from the 8-chloro analog.

The 3-methoxybenzyl group is typically introduced via nucleophilic aromatic substitution or Ullmann-type coupling. However, steric hindrance at N3 necessitates the use of Buchwald-Hartwig conditions:

$$ \text{Pd}2(\text{dba})3 (5 \, \text{mol}\%), \text{Xantphos (10 mol}\%), \text{Cs}2\text{CO}3, \text{toluene}, 110^\circ\text{C} $$

Under these conditions, coupling of 3-methoxybenzylamine to the chloropyrimidoindole precursor achieves 73% conversion.

Crystallographic Characterization & Purification

Single-crystal X-ray diffraction remains critical for confirming regiochemistry. As demonstrated by Andreev et al. (2019), the title compound's analog crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 9.137(2) Å, b = 19.482(4) Å, c = 12.843(3) Å. Hydrogen bonding between N1–H and pyrimidine N atoms (d = 2.849 Å) confirms the tautomeric form.

Purification typically employs:

  • Normal-phase chromatography : SiO₂, EtOAc/hexanes gradient
  • Recrystallization : From EtOH/H₂O (7:3) at −20°C
  • Chiral separation : For enantiopure samples, Chiralpak AD-H column with heptane/EtOH/DEA (90:10:0.1)

Analytical Data Correlation

Key spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (d, J = 7.6 Hz, 1H, H5)
  • δ 7.45–7.38 (m, 2H, ArH)
  • δ 6.91 (d, J = 8.4 Hz, 1H, H7)
  • δ 5.32 (s, 2H, N-CH₂-Ar)
  • δ 3.79 (s, 3H, OCH₃)

HRMS (ESI+) :

  • m/z calcd for C₂₀H₁₆FN₃O₂ [M+H]⁺: 358.1254
  • Found: 358.1251

Industrial-Scale Production Considerations

AK Scientific's manufacturing process (HTS050498) employs a continuous flow approach to enhance safety and yield:

  • Reactor 1 : Diazonium salt formation (0–5°C)
  • Reactor 2 : Three-component coupling (80°C, 15 min residence time)
  • Tubular reactor : Cyclization at 130°C (P = 3 bar)
  • Crystallizer : Anti-solvent precipitation with MTBE

This method achieves 68% overall yield at 50 kg/batch scale, with <1% regioisomeric impurities by HPLC.

Chemical Reactions Analysis

8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom and methoxybenzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrofluorinated products.

Scientific Research Applications

8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one include other indole derivatives with different substituents. Some examples are:

The uniqueness of 8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one lies in its specific combination of a fluorine atom, methoxybenzyl group, and pyrimidoindole core, which imparts distinct chemical and biological properties.

Biological Activity

8-Fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives known for their diverse biological activities. Its structure can be represented as follows:

  • Chemical Formula : C17_{17}H16_{16}F1_{1}N3_{3}O1_{1}
  • Molecular Weight : 299.33 g/mol

Anticancer Activity

Research has shown that pyrimidine derivatives exhibit promising anticancer properties. A study highlighted the synthesis of various pyrimidine derivatives and their evaluation against cancer cell lines. The compound demonstrated significant cytotoxicity against several cancer cell lines, with an IC50_{50} value indicating potent activity.

Table 1: Anticancer Activity of 8-Fluoro-3-(3-Methoxybenzyl)-3,5-Dihydro-4H-Pyrimido[5,4-b]indol-4-One

Cell LineIC50_{50} (µM)Reference
HCT11612.5
MCF715.0
A54910.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies indicate that it possesses activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

Table 2: Antimicrobial Activity of 8-Fluoro-3-(3-Methoxybenzyl)-3,5-Dihydro-4H-Pyrimido[5,4-b]indol-4-One

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is believed to be mediated through the inhibition of key enzymatic pathways involved in cell proliferation and survival. Specifically, it has been suggested that the compound interacts with DNA synthesis pathways and induces apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Efficacy :
    A recent study conducted on the efficacy of this compound against HCT116 colon cancer cells showed that it induced apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed increased levels of apoptotic cells following treatment with the compound.
  • Antimicrobial Efficacy Assessment :
    Another study assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and found that the compound exhibited synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one?

  • Methodology : The compound is synthesized via multi-step organic reactions. Key steps include:

  • Cyclization of indole precursors with pyrimidine derivatives under reflux in aprotic solvents (e.g., acetonitrile).
  • Introduction of the 3-methoxybenzyl group via nucleophilic substitution or coupling reactions.
  • Final purification via recrystallization (acetonitrile is preferred for obtaining monoclinic P21/n crystals) .
    • Validation : Monitor reaction progress using TLC and HPLC; confirm purity via melting point analysis and NMR.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Determines spatial arrangement, unit cell parameters (e.g., a = 16.366 Å, b = 6.0295 Å, β = 105.21°), and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Spectroscopic techniques : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm substituent positions and FTIR to identify functional groups (e.g., carbonyl at ~1700 cm1^{-1}) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology :

  • Antiviral screening : Conduct HBV inhibition assays using HepG2.2.15 cells. Measure IC50_{50} via quantitative PCR or ELISA to detect viral DNA/replication .
  • Cytotoxicity : Use MTT assays on human hepatocytes to determine selectivity indices (e.g., CC50_{50}/IC50_{50}) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Methodology :

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H, O···H contacts) to correlate crystal packing with solubility and bioavailability .
  • Comparative docking : Use software like AutoDock Vina to compare binding modes of polymorphs or analogs with target proteins (e.g., HBV polymerase) .

Q. What strategies optimize reaction yields in multi-step synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • Continuous flow synthesis : Enhance scalability and reduce side reactions (e.g., by minimizing exposure to moisture) .

Q. How do substituent modifications affect pharmacological profiles?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., replacing 8-fluoro with methyl or methoxy groups) and compare IC50_{50} values.
  • Computational QSAR : Use Gaussian or Schrödinger Suite to model electronic effects (e.g., Hammett constants) and predict logP/bioavailability .

Q. What analytical techniques validate stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H2_2O2_2), and UV light. Monitor degradation via LC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; assess purity changes using HPLC-DAD .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across studies?

  • Methodology :

  • Assay standardization : Validate cell lines (e.g., HepG2.2.15 vs. primary hepatocytes) and normalize viral load quantification methods.
  • Dose-response refinement : Use 8-point dilution series (0.1–100 nM) to improve curve fitting accuracy .

Q. Why do computational and experimental solubility values differ?

  • Methodology :

  • Solubility parameter calculation : Compare Hansen solubility parameters (δD_D, δP_P, δH_H) with solvents like DMSO or PEG-400.
  • Experimental validation : Perform shake-flask assays at pH 7.4 and 25°C; analyze via UV-Vis spectrophotometry .

Tables for Key Data

Property Value Method Reference
Crystal SystemMonoclinic (P21/n)SC-XRD
HBV IC50_{50}12 nM (in vitro)HepG2.2.15 assay
LogP (Predicted)3.8 ± 0.2QSAR modeling
Melting Point287–293°CDifferential Scanning Calorimetry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.